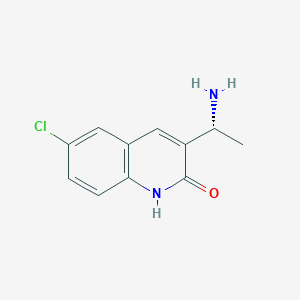
(R)-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one is a chiral compound belonging to the quinoline family. This compound is characterized by the presence of an aminoethyl group at the third position and a chlorine atom at the sixth position of the quinoline ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: The quinoline derivative undergoes chlorination at the sixth position using reagents such as thionyl chloride or phosphorus pentachloride.
Aminoethylation: The chlorinated quinoline is then subjected to aminoethylation at the third position. This step involves the use of ethylenediamine or a similar reagent under controlled conditions to introduce the aminoethyl group.
Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino or alcohol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
®-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of ®-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response. The compound’s ability to bind to specific receptors and enzymes leads to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(1-Aminoethyl)-6-fluoroquinolin-2(1H)-one: Similar structure with a fluorine atom instead of chlorine.
®-3-(1-Aminoethyl)-6-bromoquinolin-2(1H)-one: Similar structure with a bromine atom instead of chlorine.
®-3-(1-Aminoethyl)-6-iodoquinolin-2(1H)-one: Similar structure with an iodine atom instead of chlorine.
Uniqueness
®-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C11H11ClN2O |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15/h2-6H,13H2,1H3,(H,14,15)/t6-/m1/s1 |
Clé InChI |
ZUQJYZAPOPVHNH-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |
SMILES canonique |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one](/img/structure/B12988816.png)
![Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B12988819.png)
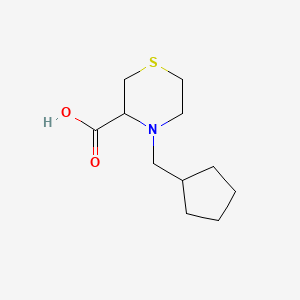
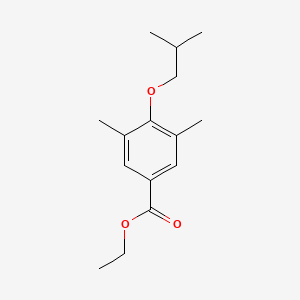
![1-Oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B12988836.png)
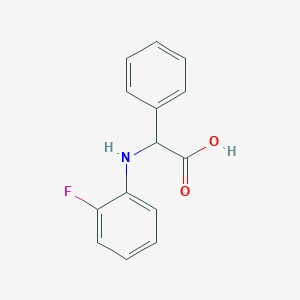
![1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B12988854.png)
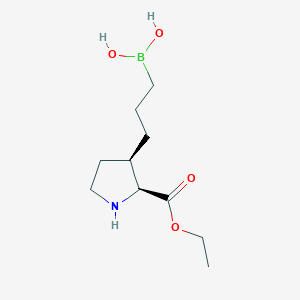

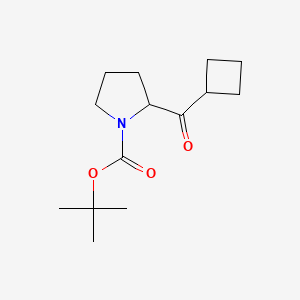
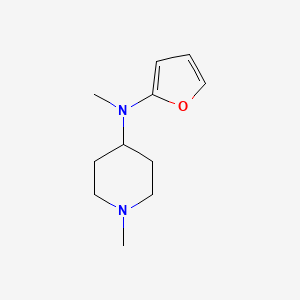
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile](/img/structure/B12988883.png)

![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride](/img/structure/B12988890.png)
